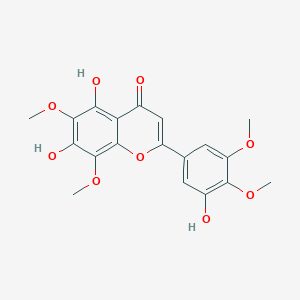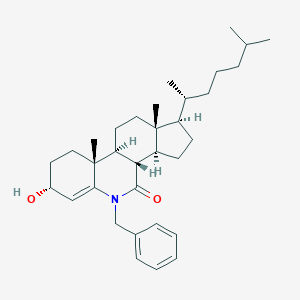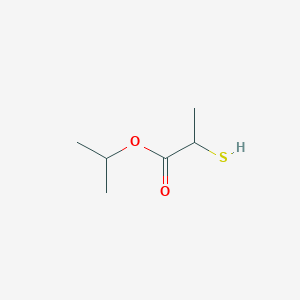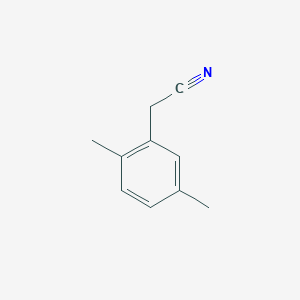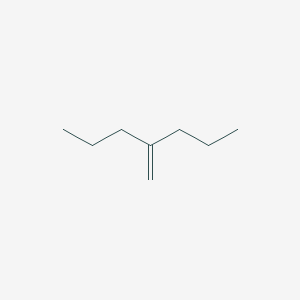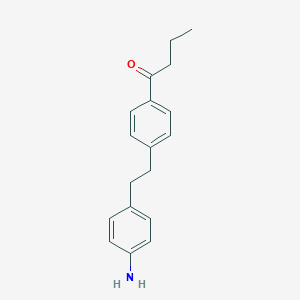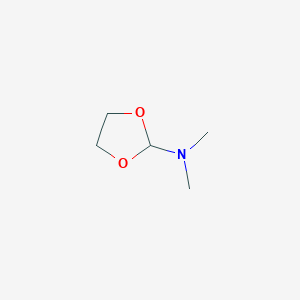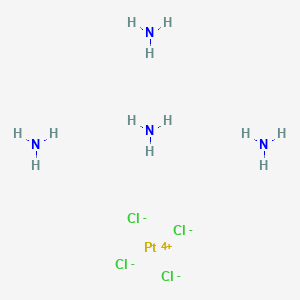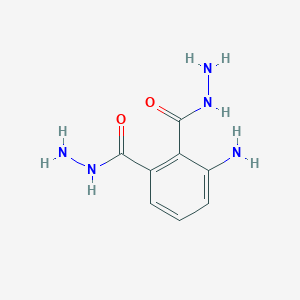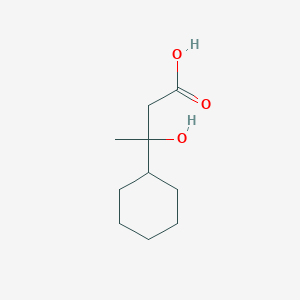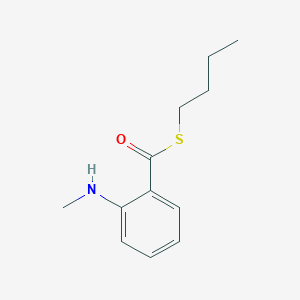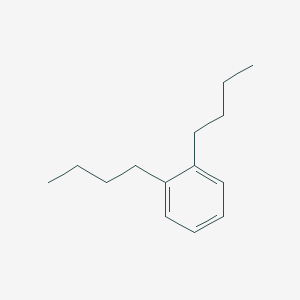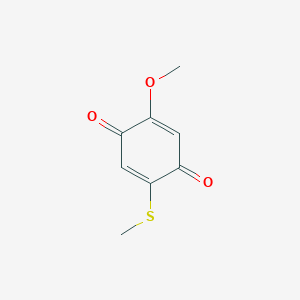
p-Benzoquinone, 2-methoxy-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-methoxy-5-(methylthio)-, also known as p-quinone methide (p-QM), is a highly reactive compound that has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. This molecule is a member of the quinone family, which is characterized by a cyclic structure with two carbonyl groups. p-QM is particularly interesting due to its ability to undergo a variety of reactions, including Michael addition, Diels-Alder cycloaddition, and nucleophilic substitution, making it a versatile building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of p-QM is complex and not fully understood. However, it is known that p-QM can undergo a variety of reactions in vivo, including Michael addition, nucleophilic substitution, and oxidation. These reactions can lead to the formation of covalent adducts with proteins, DNA, and other cellular components, which can alter their function and lead to cell death.
生化学的および生理学的効果
P-QM has been shown to have a variety of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, p-QM has been shown to induce oxidative stress and activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. At higher concentrations, p-QM has been shown to induce apoptosis and necrosis in a variety of cell types, including cancer cells.
実験室実験の利点と制限
One of the main advantages of using p-QM in lab experiments is its versatility as a building block for the synthesis of complex molecules. Additionally, p-QM is highly reactive, which can be advantageous for certain types of reactions. However, p-QM is also highly toxic and can be difficult to handle, which can be a limitation for certain types of experiments.
将来の方向性
There are many potential future directions for research on p-QM, including:
1. Investigation of the mechanism of action of p-QM, particularly its interactions with cellular components such as proteins and DNA.
2. Development of new synthetic methods for p-QM and its derivatives, which could expand its potential applications in various fields.
3. Investigation of the potential of p-QM as an anticancer agent, particularly its ability to selectively target cancer cells.
4. Development of new materials based on p-QM, which could have applications in fields such as electronics and energy storage.
5. Investigation of the potential of p-QM as a crosslinking agent for the synthesis of polymers and other materials.
Overall, p-QM is a highly versatile and reactive compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other areas.
合成法
The synthesis of p-QM can be achieved through a variety of methods, including oxidation of the corresponding phenol or aniline, dehydrogenation of the corresponding catechol or hydroquinone, and elimination of a leaving group from a precursor molecule. One of the most common methods for synthesizing p-QM is the oxidation of p-anisidine with lead tetraacetate or other oxidizing agents. This reaction proceeds via the formation of an intermediate p-Benzoquinone, 2-methoxy-5-(methylthio)- imine, which undergoes tautomerization to form p-QM.
科学的研究の応用
P-QM has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, p-QM is a versatile building block for the synthesis of complex molecules, due to its ability to undergo a variety of reactions. In materials science, p-QM has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of carbon nanotubes. In medicine, p-QM has been investigated for its potential as an anticancer agent, due to its ability to selectively target cancer cells.
特性
CAS番号 |
19349-06-5 |
|---|---|
製品名 |
p-Benzoquinone, 2-methoxy-5-(methylthio)- |
分子式 |
C8H8O3S |
分子量 |
184.21 g/mol |
IUPAC名 |
2-methoxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChIキー |
MNGSGEZXMJXIKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=CC1=O)SC |
正規SMILES |
COC1=CC(=O)C(=CC1=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




